Product packaging for di-tert-Butyldichlorosilane(Cat. No.:CAS No. 18395-90-9)

di-tert-Butyldichlorosilane

Cat. No.: B093958
CAS No.: 18395-90-9
M. Wt: 213.22 g/mol
InChI Key: PDYPRPVKBUOHDH-UHFFFAOYSA-N
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Description

Significance of Di-tert-Butyldichlorosilane as a Versatile Synthetic Intermediate

The significance of this compound in synthetic organic chemistry stems from its role as a highly effective protecting group for 1,2- and 1,3-diols. lookchem.comchemicalbook.comgelest.com The large tert-butyl groups provide substantial steric hindrance, which allows for the selective protection of diols in complex molecules, often where other protecting groups might fail or lead to mixtures of products. The resulting di-tert-butylsilylene (DTBS) ether is robust and stable to a range of reaction conditions, yet can be removed under specific conditions, typically using fluoride-based reagents. researchgate.net This strategic protection is crucial in the multi-step synthesis of natural products and other complex organic targets. For instance, the di-t-butylsilylene protecting group was notably utilized in the total synthesis of deoxypillaromycinone. lookchem.comchemicalbook.com

Beyond its function as a protecting group, this compound serves as a precursor for the generation of di-tert-butylsilylene, a transient and highly reactive silylene species. hi.is This is typically achieved through reduction with an alkali metal. The generated silylene can then participate in various cycloaddition reactions, for example, with alkenes to form siliranes (silacyclopropanes), which are themselves useful synthetic intermediates. hi.issigmaaldrich.comresearchgate.netsigmaaldrich.com The chlorine atoms on this compound can also be substituted by other nucleophiles, further expanding its synthetic utility. hi.is

The steric bulk of the tert-butyl groups in this compound influences its molecular geometry, leading to a slight increase in the Si-C bond lengths and a widening of the C-Si-C bond angle compared to less hindered dichlorosilanes like dichlorodimethylsilane. lookchem.comhi.is This structural feature is key to its unique reactivity and selectivity.

Historical Context and Evolution of Sterically Hindered Chlorosilanes in Organic Synthesis

The field of organosilicon chemistry dates back to 1863, when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comsbfchem.comwikipedia.org However, it was the extensive work of Frederic Kipping in the early 20th century that laid much of the groundwork for the field, including the synthesis of a wide array of organosilicon compounds and the coining of the term "silicone". sbfchem.comwikipedia.orgrichsilicone.com

The development of silyl (B83357) ethers as protecting groups for alcohols marked a significant advancement in organic synthesis. The introduction of the tert-butyldimethylsilyl (TBS) group by E.J. Corey in 1972 was a pivotal moment. total-synthesis.com The TBS group offered a significant increase in stability compared to earlier silyl ethers like the trimethylsilyl (B98337) (TMS) group, allowing for a broader range of reaction conditions to be employed without cleaving the protecting group. total-synthesis.comwikipedia.org

This spurred the development of even more sterically hindered and robust silyl protecting groups to address more complex synthetic challenges. The tert-butyldiphenylsilyl (TBDPS) group, introduced by Hanessian and Lavallee, and the triisopropylsilyl (TIPS) group provided even greater stability, particularly under acidic conditions. wikipedia.orggelest.com The evolution of these protecting groups followed a trend of increasing steric bulk around the silicon atom to fine-tune their stability and allow for orthogonal deprotection strategies in the synthesis of polyfunctional molecules. total-synthesis.comwikipedia.org

This compound, with its two bulky tert-butyl groups directly attached to the silicon, represents a further step in this evolution, specifically designed for the bidentate protection of diols. Its development was a direct response to the need for highly selective and stable protecting groups in the synthesis of complex natural products. The ability to introduce a sterically demanding cyclic silyl diether has proven invaluable in controlling the reactivity of polyol-containing substrates.

Properties of this compound

PropertyValue
CAS Number 18395-90-9 sigmaaldrich.com
Molecular Formula C8H18Cl2Si lookchem.com
Molecular Weight 213.22 g/mol lookchem.comsigmaaldrich.com
Appearance Colorless liquid hi.isontosight.ai
Melting Point -15 °C hi.issigmaaldrich.com
Boiling Point 190 °C at 729 mmHg hi.issigmaaldrich.com
Density 1.009 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.457 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18Cl2Si B093958 di-tert-Butyldichlorosilane CAS No. 18395-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl(dichloro)silane
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InChI

InChI=1S/C8H18Cl2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PDYPRPVKBUOHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1066368
Record name Silane, dichlorobis(1,1-dimethylethyl)-
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Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18395-90-9
Record name Dichlorobis(1,1-dimethylethyl)silane
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Record name Di-tert-butyldichlorosilane
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Record name Silane, dichlorobis(1,1-dimethylethyl)-
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Record name Silane, dichlorobis(1,1-dimethylethyl)-
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Record name Dichlorobis(1,1-dimethylethyl)silane
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Record name DI-TERT-BUTYLDICHLOROSILANE
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Synthetic Methodologies for Di Tert Butyldichlorosilane

Preparative Routes from Silicon Precursors

The synthesis of di-tert-butyldichlorosilane predominantly starts from foundational silicon compounds, which are then subjected to alkylation or chlorination to yield the desired product.

Grignard Reagent-Mediated Alkylation of Chlorosilanes

A primary and widely utilized method for synthesizing this compound involves the reaction of a silicon halide with a tert-butylating agent, typically a Grignard reagent or an organolithium compound. The significant steric hindrance of the tert-butyl groups plays a crucial role in directing the reaction to yield the di-substituted product.

Both tert-butyllithium (B1211817) and tert-butylmagnesium halides (Grignard reagents) are effective for introducing tert-butyl groups onto a silicon center. tudublin.ie The choice between these reagents can be influenced by factors such as reactivity, cost, and handling safety.

tert-Butylmagnesium Halides: The Grignard route is a common industrial method. It typically involves the reaction of tert-butyl chloride or tert-butyl bromide with magnesium metal in an ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to form the tert-butylmagnesium halide. google.comgoogle.com This reagent is then reacted with a chlorosilane like silicon tetrachloride or trichlorosilane (B8805176). google.com The steric bulk of the tert-butyl group facilitates the selective formation of this compound.

tert-Butyllithium: As an alternative, tert-butyllithium can be reacted with silicon tetrachloride to produce this compound. tudublin.ie Organolithium reagents are generally more reactive than Grignard reagents, which can sometimes lead to different selectivity or reaction rates. However, Grignard reagents are often preferred for large-scale industrial processes due to being less pyrophoric and generally easier to handle safely. google.com

ReagentPrecursorTypical SolventKey Characteristics
tert-Butylmagnesium ChlorideMagnesium, tert-Butyl ChlorideTetrahydrofuran (THF)Preferred for industrial scale; safer handling. google.comgoogle.com
tert-ButyllithiumNot ApplicableNot ApplicableHigher reactivity than Grignard reagents. tudublin.ie

The success of the Grignard-mediated synthesis is highly dependent on the careful control of reaction conditions to maximize yield and purity.

Temperature Control: The formation of the Grignard reagent itself is an exothermic process. For the preparation of tert-butylmagnesium chloride, the temperature is typically maintained below 50°C, often in the range of 40-50°C. google.comgoogle.com During the subsequent reaction with the chlorosilane substrate, the temperature is often lowered significantly. For instance, when reacting the Grignard reagent with trichlorosilane, the temperature may be kept between -8°C and -5°C to control the reaction rate and prevent side reactions. google.com

Inert Atmosphere: These reactions are highly sensitive to moisture and atmospheric oxygen. The Grignard reagent can react with oxygen, which reduces the yield of the desired product. google.com Therefore, it is essential to conduct the entire process under a dry, inert atmosphere, such as nitrogen or argon. google.comgoogle.com

ParameterConditionRationale
Temperature (Grignard Formation) 40°C to 50°CTo control the exothermic reaction. google.comgoogle.com
Temperature (Reaction with Silane) -8°C to -5°CTo manage reaction selectivity and prevent byproducts. google.com
Atmosphere Inert (Nitrogen or Argon)To prevent reaction of the Grignard reagent with oxygen and moisture. google.com

The choice of the starting chlorosilane substrate has significant practical implications for the synthesis.

Dichlorosilane (B8785471) (H₂SiCl₂): While dichlorosilane can be used, its gaseous state at room temperature presents handling challenges, particularly in large-scale industrial production. google.com

Trichlorosilane (HSiCl₃): Trichlorosilane is a liquid at room temperature, which makes it considerably more convenient to handle and meter into the reaction vessel. google.com A patented method highlights the switch from dichlorosilane to trichlorosilane to improve operational ease and reduce energy consumption in the manufacturing process. google.com The reaction with the Grignard reagent proceeds to replace two chlorine atoms, and the remaining Si-H bond can be chlorinated in a subsequent step if needed.

SubstratePhysical State (RT)Operational Advantage
DichlorosilaneGasLess convenient for industrial operations. google.com
TrichlorosilaneLiquidEasier to handle and transport, reducing energy consumption. google.com

Chlorination Reactions of Di-tert-Butylsilane (B1239941)

An alternative synthetic route involves the preparation of di-tert-butylsilane, which is then chlorinated to form this compound. This two-step approach allows for the purification of the intermediate silane (B1218182) before the final chlorination step.

The chlorination of di-tert-butylsilane can be achieved using various chlorinating agents, with catalytic methods offering advantages in terms of efficiency and selectivity. A common method involves the use of carbon tetrachloride as the chlorine source in the presence of a palladium catalyst. google.com

The reaction is typically catalyzed by palladium compounds such as palladium(II) chloride (PdCl₂) or palladium on carbon (Pd/C). google.comgoogle.com The use of palladium on carbon is noted to be cost-effective as the catalyst can be recovered and reused multiple times. google.com For environmental reasons, there is also a trend to replace the highly toxic carbon tetrachloride with less hazardous chlorine sources like dichloromethane. google.com

CatalystChlorine SourceAdvantages
Palladium(II) ChlorideCarbon TetrachlorideEffective for chlorination. google.com
Palladium on CarbonCarbon Tetrachloride / DichloromethaneReusable, cost-effective, allows for greener alternatives. google.com
Direct Chlorination Methods

The synthesis of this compound can be achieved through the direct chlorination of di-tert-butylsilane. One established method involves the use of carbon tetrachloride (CCl4) as the chlorine source in the presence of a palladium chloride (PdCl2) catalyst. chemicalbook.com This reaction yields this compound with a reported efficiency of 85%. chemicalbook.com The process relies on the catalytic activity of palladium chloride to facilitate the cleavage of the silicon-hydride bond in di-tert-butylsilane and the subsequent introduction of chlorine atoms from carbon tetrachloride.

Process Innovations and Green Chemistry Considerations in Synthesis

In recent years, significant efforts have been directed toward making the synthesis of this compound more efficient, cost-effective, and environmentally benign. These process innovations focus on aspects of green chemistry, such as the use of less hazardous solvents and the implementation of recyclable catalysts. google.comresearchgate.netmdpi.comrsc.org

Development of Low-Toxicity Solvents

A notable advancement in the synthesis of this compound involves the substitution of hazardous solvents with less toxic alternatives. google.com Traditional methods, particularly in the chlorination step, have utilized solvents like carbon tetrachloride, which is known for its toxicity. patsnap.com Innovations in this area have led to the adoption of solvents with lower toxicity profiles, which reduces the environmental impact and production risks associated with the synthesis. google.compatsnap.com For instance, modifications to the catalytic chlorination process have successfully replaced carbon tetrachloride, contributing to a safer and more sustainable manufacturing process. google.com One specific method has highlighted the use of tetrahydrofuran, a solvent with lower toxicity, in the initial Grignard reaction step, which precedes the chlorination. google.compatsnap.com

Catalyst Regeneration and Reusability Studies (e.g., Palladium on Carbon)

Catalyst efficiency and reusability are critical for the economic viability and sustainability of chemical manufacturing. In the synthesis of this compound, a key innovation has been the replacement of homogeneous catalysts like dichloropalladium with heterogeneous catalysts such as palladium on carbon (Pd/C). google.com This change offers significant advantages in terms of catalyst recovery and reuse.

General studies on the regeneration of palladium catalysts have explored various methods to restore their activity after deactivation. Deactivation can occur due to the accumulation of byproducts that block the catalyst's active sites. mdpi.com Regeneration techniques, such as washing the catalyst with specific reagents like chloroform (B151607) and glacial acetic acid combined with ultrasonic treatment, have been shown to effectively remove these blockages and recover the catalyst's structural and textural properties. mdpi.com Such regeneration protocols are crucial for extending the catalyst's lifetime and further improving the process's green credentials.

Table 1: Comparison of Catalytic Systems in this compound Synthesis

FeatureTraditional MethodInnovative Method
Catalyst Dichloropalladium (PdCl₂)Palladium on Carbon (Pd/C)
Chlorine Source Carbon Tetrachloride (CCl₄)Not explicitly stated, but part of a greener process
Solvent Toxicity HighLow
Catalyst Reusability LowHigh (reusable for >10 cycles) google.com
Economic Impact High production costReduced cost due to catalyst recycling google.com
Environmental Impact HighReduced google.com

Reactivity and Mechanistic Investigations of Di Tert Butyldichlorosilane

Di-tert-Butylsilylene Generation and Reactivity

Di-tert-butylsilylene (Si(tBu)₂) is a divalent silicon species analogous to a carbene, characterized by its high reactivity. Its bulky tert-butyl groups provide kinetic stability, allowing for its generation and study through various methods.

Methods of Di-tert-Butylsilylene (Si(tBu)₂) Formation

The formation of di-tert-butylsilylene can be achieved through several distinct chemical pathways, including reductive elimination, thermal extrusion from stable precursors, and photochemical generation.

One of the primary methods for generating silylenes is the reductive elimination of dihalosilanes. Specifically, di-tert-butylsilylene can be formed from di-tert-butyldichlorosilane through reduction with lithium. u-tokyo.ac.jp This process involves the removal of the two chlorine atoms from the silicon center, yielding the transient silylene species. This method is a foundational technique for producing silylenes under relatively mild conditions. u-tokyo.ac.jp

Di-tert-butylsilylene can be generated through the thermal decomposition of appropriate precursor molecules. u-tokyo.ac.jp A well-studied example involves the reversible extrusion of the silylene from a silacyclopropane, such as cyclohexene silacyclopropane. nih.govacs.org Kinetic and thermodynamic investigations of this process have elucidated a two-step mechanism. nih.govacs.org The first step is the reversible extrusion of di-tert-butylsilylene, followed by a second step where the silylene irreversibly attacks an alkene in a concerted, electrophilic manner. nih.govacs.org

The activation parameters for the thermal extrusion of di-tert-butylsilylene from cyclohexene silacyclopropane have been determined, providing insight into the energy requirements of this process. nih.govacs.org

ParameterValue
Enthalpy of Activation (ΔH‡)22.1 ± 0.9 kcal·mol⁻¹
Entropy of Activation (ΔS‡)-15 ± 2 eu

Table 1: Eyring Activation Parameters for the Thermal Extrusion of Di-tert-butylsilylene. nih.govacs.org

Laser flash photolysis of specific silicon-containing precursors provides a powerful method for generating and directly observing di-tert-butylsilylene in solution under ambient conditions. acs.orgacs.org Suitable precursors for this photochemical generation include 7,7-di-tert-butyl-7-silabicyclo[4.1.0]heptane and hexa-tert-butylcyclotrisilane. acs.orgacs.org

Upon laser photolysis, a transient product is formed that is identified as di-tert-butylsilylene (Si(tBu)₂). acs.orgacs.org This species is characterized by a broad absorption band in the visible spectrum. acs.org The silylene is highly reactive and decays on a microsecond timescale, concurrent with the formation of its dimer, tetra-tert-butyldisilene ((tBu)₂Si=Si(tBu)₂), which is a much longer-lived species. acs.orgacs.org

SpeciesSpectroscopic Data (λmax)
Di-tert-butylsilylene (Si(tBu)₂)~520 nm
Tetra-tert-butyldisilene ((tBu)₂Si=Si(tBu)₂)290 nm, 430-435 nm

Table 2: Spectroscopic Characterization of Photochemically Generated Si(tBu)₂ and its Dimer. acs.orgacs.org

The reactivity of the photochemically generated silylene has been quantified by determining the absolute rate constants for its reactions with a variety of substrates in hexane at 25 °C. acs.org These studies show that the reactivity of Si(tBu)₂ is intermediate between that of dimethylsilylene (SiMe₂) and dimesitylsilylene (SiMes₂), with reactions involving (2+1)-cycloaddition to alkenes showing the most significant variation in rate constants based on the substituents at the silicon center. acs.org

Silylene Transfer Reactions

Silylene transfer reactions involve the movement of a silylene unit from a precursor molecule to a substrate, a process analogous to carbene and nitrene transfer reactions. uchicago.edu These reactions are valuable for synthesizing silicon-containing cyclic compounds, such as silacyclopropanes. u-tokyo.ac.jp

The transfer of di-tert-butylsilylene can be effectively catalyzed by metal salts, particularly silver salts, providing a mild and operationally simple method for silacyclopropane formation that is tolerant of various functional groups. u-tokyo.ac.jpnih.govacs.org In this process, the silylene is typically transferred from a donor, like cyclohexene silacyclopropane, to a target alkene. nih.govacs.org The use of silver catalysts such as silver triflate (AgOTf) or silver trifluoroacetate (AgOC(O)CF₃) allows the silacyclopropanation to occur at temperatures as low as -27 °C. nih.govacs.org

Kinetic studies of the silver-mediated di-tert-butylsilylene transfer support a mechanism involving the reversible, silver-promoted extrusion of the silylene from the silacyclopropane precursor. nih.gov This is followed by the irreversible, concerted electrophilic attack of a silylsilver intermediate on the alkene substrate. nih.gov The formation of a reactive silylsilver complex has been observed directly using low-temperature ²⁹Si NMR spectroscopy. nih.gov Competition experiments between various substituted styrenes correlated well with the Hammett equation, yielding a ρ value of -0.62 ± 0.02, which is consistent with an electrophilic attack by the silylsilver intermediate in the rate-determining step. nih.gov

CatalystSubstrateProduct Yield
Silver(I) Triflate (5-10 mol%)Mono- and di-substituted alkenes61-99%

Table 3: Representative Yields for Silver-Catalyzed Silacyclopropanation. uchicago.edu

This catalytic approach has been extended to the silacyclopropenation of alkynes, where the resulting silacyclopropene can be trapped in a tandem reaction with a carbonyl compound. uchicago.edu

Stereospecific and Diastereoselective Silylene Additions

The addition of di-tert-butylsilylene, the reactive intermediate derived from this compound, to various unsaturated substrates has been shown to proceed with high levels of stereocontrol. These reactions are crucial for the synthesis of complex silicon-containing molecules and have been a subject of detailed mechanistic studies. The bulky tert-butyl groups on the silicon atom play a significant role in directing the stereochemical outcome of these additions.

Metal-catalyzed transfer of di-tert-butylsilylene to functionalized alkenes allows for the formation of complex silacyclopropanes in a stereospecific and diastereoselective manner nih.gov. This method is noted for its mild reaction conditions and tolerance of various functional groups, making it a valuable tool in synthetic organic chemistry. The stereochemistry of the starting alkene is retained in the silacyclopropane product, indicating a concerted or near-concerted cycloaddition mechanism. For instance, the reaction with cis- or trans-alkenes leads to the corresponding cis- or trans-silacyclopropanes.

In the realm of carbohydrate chemistry, the di-tert-butylsilylene (DTBS) group has been effectively utilized as a directing group to achieve high stereoselectivity in glycosylation reactions. Specifically, it has been instrumental in achieving α(1,2-cis)-stereoselectivity in the reactions of galactosyl and galactosaminyl donors. The DTBS group, by forming a cyclic protecting group, conformationally restricts the glycosyl donor, which in turn favors the formation of the α-anomer. This directing effect is strong enough to overcome the neighboring group participation of C-2 acyl functionalities that would typically favor the β-anomer.

The key requirements for this high α(1,2-cis)-stereoselectivity include the generation of an oxocarbenium ion, a galacto-type glycosyl donor with a cyclic protecting group bridging the O4 and O6 positions to form a six-membered ring, and through-space electron donation from O4 and O6 to stabilize the oxocarbenium intermediate. The steric bulk of the tert-butyl substituents on the silylene group prevents nucleophilic attack from the β-face, further enhancing the α-selectivity.

Kinetic and Mechanistic Studies of Silylene Reactivity

The reactivity of di-tert-butylsilylene has been the subject of detailed kinetic and mechanistic investigations to understand the factors governing its reactions. These studies have employed various techniques to probe the reaction pathways, identify intermediates, and quantify the energetics of the processes.

Laser flash photolysis (LFP) has been a powerful technique for the direct observation and kinetic characterization of transient species like di-tert-butylsilylene. In these experiments, a precursor molecule is photolyzed with a short laser pulse to generate the silylene, and its subsequent reactions are monitored by time-resolved spectroscopy. This method allows for the determination of absolute rate constants for the reactions of the silylene with various substrates. For instance, LFP studies have been used to measure the rate constants for the reaction of di-tert-butylsilylene with a range of trapping agents, providing quantitative insights into its reactivity.

Kinetic studies on the transfer of di-tert-butylsilylene from a silacyclopropane to an alkene have revealed a reaction that is first order in the silacyclopropane and inverse first order in the concentration of the alkene from which the silacyclopropane was formed (e.g., cyclohexene) nih.govacs.org. This is consistent with a mechanism involving a reversible, rate-determining extrusion of the silylene from the silacyclopropane, followed by its rapid trapping by the added alkene.

Thermodynamic parameters for the reactions of di-tert-butylsilylene provide valuable information about the energy landscape of the reaction. Through temperature-dependent kinetic studies, it is possible to construct an Eyring plot and determine the activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).

For the transfer of di-tert-butylsilylene from a cyclohexene silacyclopropane, the following activation parameters have been determined nih.govacs.org:

ParameterValue
ΔH‡22.1 ± 0.9 kcal·mol⁻¹
ΔS‡-15 ± 2 eu

The positive enthalpy of activation reflects the energy required to break the bonds in the silacyclopropane to extrude the silylene. The negative entropy of activation suggests a more ordered transition state compared to the reactants, which is consistent with a mechanism involving the association of the silylene with the trapping alkene.

Kinetic and computational studies have been instrumental in elucidating the detailed reaction pathways for di-tert-butylsilylene additions. The data from competition experiments between substituted styrenes for a limited amount of di-tert-butylsilylene show a good correlation with the Hammett equation, yielding a ρ value of -0.666 ± 0.008 nih.govacs.org. This negative ρ value indicates that the silylene acts as an electrophile in the reaction, and the transition state has some degree of positive charge buildup that is stabilized by electron-donating groups on the styrene.

These findings support a two-step mechanism for the silylene transfer:

Reversible extrusion of di-tert-butylsilylene from the silacyclopropane precursor.

Irreversible, concerted, and electrophilic attack of the silylene on the alkene substrate to form the new silacyclopropane.

The two bulky tert-butyl groups on the silicon atom exert a significant steric influence on the approach of the silylene to the substrate. This steric hindrance plays a crucial role in the selectivity of the silylene addition reactions. In the case of glycosylation reactions, the steric bulk of the di-tert-butylsilylene group is a key factor in directing the nucleophilic attack to the α-face of the oxocarbenium ion.

In cycloaddition reactions with alkenes, the steric demands of the tert-butyl groups can influence the relative rates of reaction with different alkenes. For example, competition experiments between cycloalkenes and allylbenzene have shown that cycloalkenes are more efficient traps for di-tert-butylsilylene nih.govacs.org. This can be attributed to a combination of steric and electronic factors, where the more strained and accessible double bond of the cycloalkene reacts more readily with the sterically hindered silylene.

Nucleophilic Substitution and Halogen Exchange Reactions

This compound can undergo nucleophilic substitution at the silicon center, where the chloride ions act as leaving groups. However, the reactivity of this compound in these reactions is significantly influenced by the steric hindrance imposed by the two bulky tert-butyl groups. These groups shield the electrophilic silicon atom from the attack of nucleophiles, making bimolecular nucleophilic substitution (SN2) reactions at the silicon center challenging.

Despite the steric hindrance, nucleophilic substitution can occur, particularly with smaller, highly reactive nucleophiles or under conditions that favor a dissociative (SN1-like) mechanism. For example, the reaction of this compound with water or alcohols can lead to the corresponding silanols and alkoxysilanes, respectively, although the reaction rates are generally slower compared to less sterically hindered dichlorosilanes.

Halogen exchange reactions, such as the Finkelstein reaction, involve the replacement of one halogen atom with another. In the context of this compound, this would typically involve the substitution of a chloride with another halide, such as fluoride (B91410) or iodide. The classic Finkelstein reaction is an equilibrium process that is often driven to completion by the precipitation of a sodium halide salt in acetone wikipedia.org. While this reaction is common for alkyl halides, its application to silicon halides is also known. However, the high steric hindrance around the silicon atom in this compound would likely necessitate more forcing reaction conditions or the use of specialized catalysts to achieve efficient halogen exchange.

Conversion to Di-tert-Butylfluorosilanes

The conversion of this compound to its corresponding difluoro derivative, di-tert-butylfluorosilane, represents a key transformation in organosilicon chemistry. The introduction of fluorine atoms can significantly alter the electronic and steric properties of the silicon center, influencing its reactivity and stability. One effective method for this transformation involves the use of ammonium hexafluorosilicate.

Efficacy of Ammonium Hexafluorosilicate in Hindered Systems

Ammonium hexafluorosilicate ((NH₄)₂SiF₆) has proven to be a valuable fluorinating agent for chlorosilanes. Its efficacy is particularly noteworthy in sterically hindered systems, such as those involving the bulky di-tert-butylsilyl group. The reaction proceeds by the exchange of chloride for fluoride ligands on the silicon atom.

The large size of the two tert-butyl groups in this compound presents a significant steric barrier to nucleophilic attack at the silicon center. However, ammonium hexafluorosilicate is capable of overcoming this hindrance to achieve fluorination. The reaction mechanism is thought to involve the dissociation of the hexafluorosilicate anion to provide a source of fluoride ions, which then act as the nucleophiles. The precise mechanism may involve a series of equilibria, with the driving force being the formation of the thermodynamically more stable silicon-fluorine bonds.

Comparative Reactivity Studies of Chlorosilanes

The reactivity of chlorosilanes is profoundly influenced by the nature of the organic substituents attached to the silicon atom. The steric and electronic effects of these groups dictate the susceptibility of the silicon-chlorine bond to nucleophilic attack. This compound serves as an excellent model for studying the impact of extreme steric hindrance on reactivity.

Electron diffraction and molecular mechanics calculations have revealed that the presence of the bulky tert-butyl groups in this compound leads to a widening of the C-Si-C bond angle by approximately 11.1° compared to dichlorodimethylsilane chemicalbook.com. This structural distortion is a direct consequence of the steric repulsion between the two large tert-butyl groups.

This increased steric bulk around the silicon atom in this compound significantly reduces its reactivity towards nucleophiles compared to less hindered chlorosilanes. For instance, its hydrolysis rate is considerably slower than that of dichlorodimethylsilane. This decreased reactivity makes this compound a useful reagent in situations where selective reaction at a less hindered silicon center is desired.

Below is a table comparing some key properties and reactivity trends of this compound with other representative dichlorosilanes.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Relative Reactivity (Qualitative)
Dichlorodimethylsilane(CH₃)₂SiCl₂129.0670High
Di-n-butyldichlorosilane(CH₃CH₂CH₂CH₂)₂SiCl₂213.22200-202Moderate
Diphenyldichlorosilane(C₆H₅)₂SiCl₂253.20305Low
This compound ((CH₃)₃C)₂SiCl₂ 213.22 190 Very Low

Reductive Transformations

The reduction of the silicon-chlorine bonds in this compound opens up access to valuable hydrosilanes, which are important reagents and intermediates in organic and organometallic synthesis.

Synthesis of Di-tert-Butylsilane (B1239941) and Related Hydrosilanes

The synthesis of di-tert-butylsilane ((t-Bu)₂SiH₂) from this compound is a key reductive transformation. This conversion is typically achieved using a powerful reducing agent capable of replacing the chlorine atoms with hydride ions. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose.

The reaction involves the nucleophilic attack of hydride ions from LiAlH₄ on the electrophilic silicon center of this compound, leading to the displacement of the chloride ions. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), under an inert atmosphere to prevent the reaction of the highly reactive LiAlH₄ with moisture.

The general transformation can be represented by the following equation:

2 ((CH₃)₃C)₂SiCl₂ + LiAlH₄ → 2 ((CH₃)₃C)₂SiH₂ + LiCl + AlCl₃

Following the reduction, an aqueous workup is typically performed to quench any unreacted LiAlH₄ and to facilitate the separation of the desired di-tert-butylsilane from the aluminum and lithium salts. The product can then be purified by distillation.

Applications of Di Tert Butyldichlorosilane in Organic Synthesis

Role as a Protecting Group Reagent

Di-tert-butyldichlorosilane serves as a key reagent for the introduction of the di-tert-butylsilylene (DTBS) protecting group. This bulky silyl (B83357) group can simultaneously protect two hydroxyl groups, forming a stable cyclic silylene acetal. This strategy is particularly advantageous in polyol systems where selective protection is crucial for subsequent chemical transformations. The formation of the cyclic derivative often proceeds by reacting the diol with di-tert-butylsilyl bis(trifluoromethanesulfonate), a more reactive form of the reagent, typically in an aprotic solvent like pyridine (B92270) or dimethylformamide (DMF). nih.govlookchem.comresearchgate.net

Formation of Cyclic Di-tert-Butylsilylene Derivatives for Diol Protection

The reaction of this compound, or its more reactive triflate derivative, with 1,2-, 1,3-, and 1,4-diols under mild conditions affords the corresponding cyclic di-tert-butylsilylene derivatives. Current time information in Kota Division, IN. The stability of these cyclic acetals allows for a wide range of subsequent reactions to be performed on other parts of the molecule without affecting the protected diol. researchgate.net

In carbohydrate chemistry, the di-tert-butylsilylene (DTBS) group has proven to be a powerful tool for stereoselective glycosylations. By bridging the 4- and 6-hydroxyl groups of pyranoside rings, such as in galactose and glucose derivatives, the DTBS group conformationally restrains the sugar ring. researchgate.net This conformational rigidity plays a crucial role in controlling the stereochemical outcome of glycosylation reactions, favoring the formation of the α-anomer (a 1,2-cis glycosidic linkage). researchgate.netnih.gov

This α-directing effect is so pronounced that it can override the participating effect of neighboring acyl groups at the C-2 position, which would typically favor the formation of the β-anomer. cdnsciencepub.com The bulky tert-butyl groups on the silicon atom are thought to sterically hinder the β-face of the oxocarbenium ion intermediate, thereby directing the incoming nucleophile (glycosyl acceptor) to the α-face. nih.gov This strategy has been successfully employed in the synthesis of various oligosaccharides. researchgate.netcdnsciencepub.com

Table 1: Examples of DTBS-directed α-Galactosylation

Glycosyl Donor Glycosyl Acceptor Promoter Solvent Temp (°C) Yield (%) α:β Ratio
2,3-di-O-benzoyl-4,6-O-DTBS-α-D-galactopyranosyl trichloroacetimidate (2S,3R,4E)-3-O-p-methoxybenzyl-2-tetrachlorophthalimido-4-octadecene-1,3-diol TMSOTf CH₂Cl₂ 0 High Predominantly α
Phenyl 2,3-di-O-benzoyl-4,6-O-DTBS-1-thio-β-D-galactopyranoside Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside NIS/TfOH CH₂Cl₂ -20 85 >95:5

Data compiled from multiple research findings. researchgate.netcdnsciencepub.com

Tagetitoxin is a complex natural product, a phytotoxin that acts as a selective inhibitor of RNA polymerase III. chemistryviews.org Its intricate structure, featuring a fully oxidized cyclopentane (B165970) core and multiple stereocenters, makes it a challenging synthetic target. chemistryviews.orgnih.gov While the strategic use of protecting groups is paramount in any synthesis of such a complex molecule, a review of the prominent total syntheses of tagetitoxin, including the work by Baran and colleagues, does not indicate the use of this compound for the formation of a di-tert-butylsilylene protecting group. chemistryviews.orgnih.govnih.gov The reported synthetic routes employ other protecting group strategies to navigate the chemical complexity of the molecule. chemistryviews.orgnih.gov

Selective Hydroxyl Protection in Nucleoside Chemistry

In nucleoside chemistry, the selective protection of hydroxyl groups on the ribose sugar is a fundamental challenge. This compound offers an elegant solution by simultaneously protecting the 3'- and 5'-hydroxyl groups, which facilitates the selective functionalization of the remaining 2'-hydroxyl group. researchgate.net

The reaction of ribonucleosides with di-tert-butylsilyl bis(trifluoromethanesulfonate) in DMF proceeds efficiently to yield the corresponding 3',5'-O-(di-tert-butylsilanediyl)ribonucleosides. lookchem.comresearchgate.net This protection strategy is a key step in an efficient synthesis of protected ribonucleosides required for phosphoramidite-based RNA synthesis. researchgate.net Once the 3'- and 5'-positions are masked by the bulky cyclic silyl group, the 2'-hydroxyl group is available for subsequent reactions, such as silylation with a different silyl group (e.g., tert-butyldimethylsilyl chloride). researchgate.net The di-tert-butylsilylene group is stable to the conditions required for the introduction of the 2'-O-silyl group and can be selectively removed later using reagents like hydrogen fluoride-pyridine complex. researchgate.net

Data from an efficient synthesis protocol for protected ribonucleosides. lookchem.comresearchgate.net

In the broader context of nucleoside silylation, silver salts such as silver nitrate (B79036) (AgNO₃) and silver perchlorate (B79767) (AgClO₄) have been shown to influence the regioselectivity of the reaction. researchgate.netcdnsciencepub.com While the direct influence of silver salts on the efficacy of forming the cyclic 3',5'-O-di-tert-butylsilylene group is not extensively detailed, their use in related silylations of ribonucleosides is well-documented. cdnsciencepub.com

For the introduction of other silyl groups, silver salts can act as catalysts or promoters that favor silylation at a specific hydroxyl position. For instance, the use of silver nitrate or perchlorate as additives can enhance the regioselectivity of silylation at the 2'-position of ribonucleosides. lookchem.comresearchgate.net This is attributed to the coordination of the silver ion with the nucleoside, which can modulate the reactivity of the different hydroxyl groups. In some cases, a combination of a silver salt and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to direct silylation to the 3'-position. cdnsciencepub.com Although these findings primarily relate to other silyl protecting groups, they suggest that the addition of silver salts is a potential strategy for enhancing selectivity in the protection of nucleosides, which could be applicable to reactions involving this compound.

Methodologies for Selective Deprotection

Silyl ethers exhibit a wide range of stability toward acidic and basic conditions, which is primarily governed by the steric hindrance around the silicon atom. The di-tert-butylsilyl group is among the most sterically hindered and, consequently, one of the most stable silyl protecting groups.

Generally, the stability of silyl ethers to acid-catalyzed hydrolysis is significantly influenced by the bulk of the substituents on the silicon atom. A relative stability correlation for silyl ethers towards hydrolysis under acidic conditions places the di-tert-butylmethylsilyl (DTBMS) group at the highly stable end of the spectrum, surpassing other common silyl ethers like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS). gelest.com While di-tert-butylsilyl ethers are not explicitly ranked in this specific correlation, their increased steric bulk compared to TBS suggests even greater stability under acidic conditions. gelest.com Silyl ethers, including the related tert-butyldimethylsilyl ethers, are generally stable to aqueous base, making them valuable in reaction sequences involving basic reagents. organic-chemistry.org The cleavage of silyl ethers under acidic conditions typically involves protonation of the ether oxygen followed by nucleophilic attack on the silicon atom. The bulky tert-butyl groups effectively shield the silicon center from this attack, rendering the group highly resistant to acidic cleavage.

Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis

Silyl Group AbbreviationSilyl Group NameRelative Stability
TMSTrimethylsilyl (B98337)Low
TESTriethylsilylModerate
TBS (TBDMS)tert-ButyldimethylsilylHigh
TIPSTriisopropylsilylVery High
TBDPStert-ButyldiphenylsilylVery High
DTBMSDi-tert-butylmethylsilylExtremely High

This table illustrates the general trend in stability, with increased steric bulk correlating to higher stability under acidic conditions. The di-tert-butylsilyl group's stability is expected to be comparable to or greater than DTBMS.

The most common and effective method for the cleavage of sterically hindered silyl ethers, including those derived from this compound, involves the use of fluoride (B91410) ion sources. researchgate.net The high affinity of silicon for fluoride, resulting in the formation of a very strong Si-F bond, is the primary driving force for this reaction. organic-chemistry.orgnih.gov

Tetrabutylammonium fluoride (TBAF) is the most widely used reagent for this purpose, typically in an organic solvent such as tetrahydrofuran (B95107) (THF). organic-chemistry.org The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate, which then fragments to release the alcohol and the corresponding fluorosilane. organic-chemistry.org The reaction is generally fast and efficient. organic-chemistry.org

Other fluoride sources can also be employed, including hydrofluoric acid (HF), often used in an acetonitrile/water mixture, or a combination of potassium fluoride and a phase-transfer catalyst. gelest.comnih.gov The choice of fluoride reagent and reaction conditions can be tuned to achieve selective deprotection. For instance, while TBAF is a very powerful reagent, milder conditions or different fluoride sources might be used to cleave a more labile silyl ether in the presence of a robust di-tert-butylsilyl ether. gelest.com The high selectivity of fluoride-based deprotection is a cornerstone of modern protecting group strategy in organic synthesis. nih.gov

Synthesis of Strained Ring Systems

This compound is a key precursor for the generation of di-tert-butylsilylene (t-Bu₂Si:), a highly reactive intermediate used in the synthesis of strained silicon-containing rings. nih.govcore.ac.uk This silylene readily participates in cycloaddition reactions with unsaturated organic molecules to form valuable synthetic intermediates. nih.govprinceton.edu

One of the primary applications of di-tert-butylsilylene is the synthesis of silacyclopropanes, the silicon analogues of cyclopropanes. princeton.edu These three-membered rings are highly strained and serve as versatile intermediates in organic synthesis. nih.gov The generation of di-tert-butylsilylene from this compound can be achieved via lithium reduction. nih.govcore.ac.uk The resulting silylene or a related silylenoid species then adds across the double bond of an alkene in a cycloaddition reaction to yield the corresponding silacyclopropane. nih.govrsc.org

An alternative, milder method involves the thermal or metal-catalyzed transfer of the di-tert-butylsilylene unit from a pre-formed, labile silacyclopropane, such as one derived from cyclohexene, to a target alkene. nih.govnih.govacs.org This transfer process avoids the harsh reductive conditions and often proceeds with high stereospecificity. nih.gov

The cycloaddition of di-tert-butylsilylene to functionalized chiral alkenes can proceed with a high degree of diastereoselectivity. nih.govcore.ac.uk This has been demonstrated in the reactions with various chiral substrates, including functionalized cyclohexenes, cyclopentenes, and acyclic alkenes. nih.gov The lithium reduction of this compound is an effective method for achieving these diastereoselective silacyclopropanations. nih.govcore.ac.uk For example, the reaction with chiral 1,1-disubstituted alkenes proceeds with excellent diastereoselectivity, providing a route to constructing quaternary carbon centers. core.ac.uk

Table 2: Diastereoselective Silacyclopropanation of Chiral Alkenes with t-Bu₂Si: (from t-Bu₂SiCl₂ and Lithium)

Alkene SubstrateProduct Diastereomeric Ratio (d.r.)Reference
3-Methyl-1-cyclohexene92:8 core.ac.uk
3-Isopropyl-1-cyclohexene96:4 core.ac.uk
(S)-3-Methyl-3-(2-ethoxyethyl)-1-pentene>97:3 core.ac.uk
(S)-3-(2-Ethoxyethyl)-1,1-diphenyl-1-propene>97:3 core.ac.uk

The data demonstrates high levels of facial selectivity in the silylene addition, governed by the existing stereochemistry in the alkene.

Research has shown that steric interactions are the dominant factor controlling the facial selectivity of the silylene cycloaddition to chiral olefins. nih.govcore.ac.uk In cases involving alkenes with allylic or homoallylic oxygen-containing functional groups, there is no significant directing effect observed from the oxygen atom. nih.gov Instead, the silylene intermediate approaches the double bond from the less sterically hindered face of the alkene. nih.govcore.ac.uk

This is attributed to the substantial steric bulk of the di-tert-butylsilylene species itself. nih.gov The two large tert-butyl groups prevent the silylene from coordinating to the oxygen functionality of the substrate, which would be a prerequisite for a directing effect. nih.govresearchgate.net Consequently, the stereochemical outcome is dictated by the minimization of steric repulsion between the bulky silylene and the substituents on the chiral alkene, making the reaction a predictable and reliable method for stereoselective synthesis. nih.govnih.govrsc.org

Silirane Synthesis and Structural Investigations

This compound is a key precursor in the synthesis of siliranes. sigmaaldrich.com Siliranes are three-membered heterocyclic compounds containing one silicon atom and two carbon atoms, making them the silicon analogs of cyclopropanes. The compound's utility in this context stems from its role as a source for the di-tert-butylsilylene moiety, which can be incorporated into various organic frameworks to form the strained silirane ring system. The synthesis of 1,1-di-tert-butylsilirane, the first silirane with no substituents on the ring carbons, highlights the foundational role of reagents derived from this compound. scilit.com The bulky tert-butyl groups on the silicon atom provide kinetic stability to the otherwise highly reactive silirane ring, facilitating its isolation and subsequent structural investigation.

Promotion of Specialized Organic Transformations

Beyond its use in forming silicon heterocycles, this compound and its derivatives are instrumental in facilitating specialized organic reactions, including important cyclization strategies.

A derivative of this compound, di-tert-butylsilyl bis(trifluoromethanesulfonate), has emerged as a novel and effective promoter for Boekelheide-type reactions, which are applied in intramolecular cyclizations. sigmaaldrich.comresearchgate.net This modern adaptation of the Boekelheide rearrangement allows for the efficient synthesis of nitrogen-containing heterocycles like pyrrolidines and piperidines from (aminoalkyl)pyridine N-oxides. researchgate.net

A significant advantage of using the di-tert-butylsilyl ditriflate promoter is its compatibility with nucleophilic groups, such as amines, within the substrate. researchgate.netresearchgate.net Traditional Boekelheide reaction conditions often employ harsh electrophilic activators like acetic anhydride (B1165640) or trifluoroacetic anhydride, which are incompatible with sensitive functional groups. researchgate.net The use of the silyl-based promoter circumvents this limitation, expanding the scope and utility of the Boekelheide rearrangement in complex molecule synthesis. researchgate.net Research has shown that treating an (aminoalkyl)quinoline N-oxide with di-tert-butylsilyl bis(trifluoromethanesulfonate) successfully yields the cyclized pyrrolidine (B122466) product. thieme-connect.com

Table 1: Boekelheide-Type Cyclization Promoted by a this compound Derivative

Reactant Promoter Product Yield (Conventional) Yield (Microwave) Reference

The di-tert-butylsilyl group, introduced via this compound or its derivatives, serves as an effective controlling group in other types of intramolecular cyclizations. Its steric bulk and electronic properties can be harnessed to direct the formation of specific ring structures with high selectivity.

One key application is its use as a temporary tether to connect reactive partners in an intramolecular fashion. By linking dienes and dienophiles with a di-tert-butylsilyl ether tether, the course of intramolecular Diels-Alder reactions can be controlled with a high degree of stereoselectivity. tudublin.ie The thermal stability of the di-tert-butylsilyl group makes it well-suited for such applications. tudublin.ie

Furthermore, alkoxysilanes derived from di-tert-butylchlorosilane (B1588140) are particularly effective in promoting 5-endo-trigonal radical cyclizations. tudublin.ie This methodology is useful for constructing five-membered rings from selenide (B1212193) precursors, demonstrating the versatility of the di-tert-butylsilyl group in facilitating the formation of carbocyclic systems. tudublin.ie

Table 2: Examples of Intramolecular Cyclizations Facilitated by the Di-tert-butylsilyl Group

Reaction Type Function of Silyl Group Precursor Example Resulting Structure Reference
Intramolecular Diels-Alder Silaketal tether linking diene and dienophile N/A Controlled stereoselectivity tudublin.ie

Applications of Di Tert Butyldichlorosilane in Materials Science

Precursor in Polymer Chemistry

The reactivity of the silicon-chlorine bonds in di-tert-butyldichlorosilane makes it a valuable monomer for the synthesis of various organosilicon polymers. These polymers are of significant interest due to their unique thermal, mechanical, and electronic properties.

Synthesis of Organosilicon Polymers (e.g., Polysilanes, Polysiloxanes)

Polysilanes: Polysilanes, polymers with a silicon backbone, can be synthesized from this compound through a Wurtz-type reductive coupling reaction. researchgate.netibm.comcapes.gov.br This method involves the dehalogenation of the dichlorosilane (B8785471) monomer using an alkali metal, typically sodium, to form silicon-silicon bonds. researchgate.net The bulky di-tert-butyl substituents on the silicon atoms influence the conformation and properties of the resulting poly(di-tert-butylsilylene). The general reaction for the Wurtz coupling of this compound is as follows:

n [(CH₃)₃C]₂SiCl₂ + 2n Na → {[(CH₃)₃C]₂Si}n + 2n NaCl

The properties of the resulting polysilane, such as its molecular weight and solubility, are influenced by reaction conditions, including temperature and the choice of solvent. researchgate.net

Polysiloxanes: Polysiloxanes, which feature a repeating silicon-oxygen backbone, can also be prepared using this compound as a starting material. The synthesis typically begins with the hydrolysis of this compound to form the corresponding silanediol (B1258837), di-tert-butylsilanediol. uni-wuppertal.de This hydrolysis step is followed by a polycondensation reaction, where the silanediol monomers link together, eliminating water to form the polysiloxane chain. uni-wuppertal.de

The initial hydrolysis reaction can be represented as:

[(CH₃)₃C]₂SiCl₂ + 2H₂O → [(CH₃)₃C]₂Si(OH)₂ + 2HCl

The subsequent polycondensation proceeds as:

n [(CH₃)₃C]₂Si(OH)₂ → {[(CH₃)₃C]₂SiO}n + n H₂O

The bulky tert-butyl groups can influence the flexibility and intermolecular interactions of the resulting polysiloxane chains.

Development of Silylene-Germylene Copolymers

This compound can also be utilized in the synthesis of copolymers containing both silicon and germanium in the polymer backbone, known as silylene-germylene copolymers. One synthetic route to these materials is through electroreductive polymerization. researchgate.net This method involves the electrochemical reduction of a mixture of this compound and an organodichlorogermane. The process allows for the formation of Si-Ge bonds, leading to copolymers with potentially ordered or random sequences of silylene and germylene units. researchgate.net

The properties of the resulting silylene-germylene copolymers, such as their optical and electronic characteristics, are dependent on the comonomer ratio and the sequence distribution along the polymer chain. researchgate.net For instance, copolymers with ordered SiSiGe sequences have shown characteristic strong UV absorption bands, indicating specific electronic transitions within the polymer backbone. researchgate.net

Copolymer Synthesis MethodMonomersResulting CopolymerKey Feature
Electroreductive PolymerizationThis compound, OrganodichlorogermaneSilylene-Germylene CopolymerFormation of Si-Ge bonds in the polymer backbone. researchgate.net

Electrochemical Synthesis of Advanced Materials

Electrochemical methods offer an alternative to traditional chemical reduction for the synthesis of organosilicon polymers from chlorosilane precursors like this compound. acs.orgelectrochem.org Electropolymerization involves the reduction of the Si-Cl bonds at an electrode surface, generating reactive silyl (B83357) species that can polymerize. acs.org This technique can provide a degree of control over the polymerization process and the properties of the resulting polymer. electrochem.org

The electrochemical reduction of dichlorosilanes can lead to the formation of polysilanes. acs.org The process can be influenced by various factors, including the electrode material, solvent, and supporting electrolyte. electrochem.org While the direct electrochemical polymerization of this compound is not extensively detailed in the provided search results, the general principles of electrochemical synthesis of organosilicon compounds suggest its feasibility. acs.orgelectrochem.orgacs.org

Surface Modification and Hybrid Material Fabrication

The reactivity of this compound also allows for its use in modifying the surfaces of various materials, imparting new functionalities and creating hybrid materials with tailored properties.

Formation of Organosilane Gate Layers on Sensors

In the fabrication of field-effect transistor (FET) based sensors, the gate dielectric layer plays a crucial role in the device's performance. northwestern.edumdpi.com Organosilanes are often used to modify the surface of the gate dielectric, typically silicon dioxide, to improve the sensor's sensitivity and selectivity. nih.govresearchgate.net this compound can be used to form a hydrophobic organosilane layer on the sensor surface.

This surface modification is typically achieved by reacting the hydroxyl groups on the silicon dioxide surface with the chlorosilyl group of this compound. This reaction forms a stable Si-O-Si bond, covalently attaching the di-tert-butylsilyl groups to the surface. The bulky and nonpolar tert-butyl groups create a hydrophobic surface, which can be advantageous for the detection of specific analytes in aqueous environments. mdpi.com The formation of such a layer can influence the interfacial properties between the dielectric and the sensing material, thereby affecting the sensor's response. northwestern.edu

Sensor ComponentModification MaterialPurpose of ModificationPotential Benefit
Gate Dielectric (e.g., SiO₂)This compoundFormation of a hydrophobic organosilane layerImproved sensitivity and selectivity for certain analytes. nih.govresearchgate.net

Investigations into Sorption Selectivity and Kinetics of Composite Films

Composite materials incorporating organosilicon components can exhibit unique sorption properties, making them suitable for applications in separation and purification. mdpi.comdoaj.org While direct research on composite films fabricated specifically with this compound for sorption selectivity is not detailed in the provided results, the principles of polymer and surface modification suggest its potential in this area.

Q & A

Q. What frameworks are available for formulating hypothesis-driven research questions about this compound?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research scope. For mechanistic studies, apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define experimental objectives. Document literature gaps (e.g., limited data on long-term stability) to justify novelty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.